molecular formula C12H14N4 B1452860 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine CAS No. 944450-95-7

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine

Cat. No.: B1452860
CAS No.: 944450-95-7
M. Wt: 214.27 g/mol
InChI Key: IFWJJBILYKUROD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary IUPAC designation is 5-(methylaminomethyl)-N-phenylpyrimidin-2-amine, which precisely describes the substitution pattern on the pyrimidine ring system. This nomenclature system clearly indicates the position of each substituent relative to the nitrogen atoms in the pyrimidine ring, with the methylaminomethyl group attached at the 5-position and the phenylamino group connected at the 2-position.

The compound is registered under multiple Chemical Abstracts Service registry numbers, with the primary identifier being 944450-95-7. An alternative CAS number 1365936-68-0 has been reported in some commercial sources, though this appears to be a cataloging variation rather than representing a different chemical entity. The molecular formula is definitively established as C₁₂H₁₄N₄, corresponding to a molecular weight of 214.27 grams per mole.

Several synonymous designations exist within chemical databases and commercial catalogs. These include 5-[(Methylamino)methyl]-2-(phenylamino)pyrimidine, N-METHYL-(2-(PHENYLAMINO)PYRIMIDIN-5-YL)METHYLAMINE, and 5-((Methylamino)methyl)-N-phenylpyrimidin-2-amine. The Simplified Molecular Input Line Entry System representation is CNCC1=CN=C(N=C1)NC2=CC=CC=C2, providing a standardized linear notation for the molecular structure.

The compound's identification is further supported by unique database identifiers including PubChem Compound Identification number 33589547, ChEMBL identifier CHEMBL3440455, and DSSTox Substance identifier DTXSID40652784. These multiple identification systems ensure unambiguous chemical identity across various scientific databases and regulatory frameworks.

Properties

IUPAC Name

5-(methylaminomethyl)-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-13-7-10-8-14-12(15-9-10)16-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWJJBILYKUROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652784
Record name 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-95-7
Record name 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrimidine Core

The pyrimidine ring is typically synthesized by condensation reactions involving appropriate precursors such as enaminones and phenylguanidines. A representative procedure includes:

  • Heating enaminones with phenylguanidines in a polar solvent such as 2-methoxyethanol under microwave irradiation at 100–140 °C for 20–45 minutes.
  • The reaction yields 2-anilino-5-substituted pyrimidines, which serve as key intermediates.

This microwave-assisted method enhances reaction efficiency and yields, providing a rapid route to the pyrimidine scaffold with the desired substitution pattern.

Introduction of the Methylaminomethyl Group

The methylaminomethyl substituent at the 5-position can be introduced through reductive amination or nucleophilic substitution strategies:

  • One approach involves the reaction of 5-formylpyrimidine derivatives with methylamine under controlled pH and temperature, often in the presence of acid catalysts such as para-toluenesulfonic acid.
  • The reaction is typically performed in toluene with removal of water via a Dean-Stark apparatus to drive the equilibrium towards product formation.
  • Subsequent purification steps include aqueous workup with pH adjustments and organic extractions to isolate the desired methylaminomethyl-substituted pyrimidine.

This method achieves high purity and yield, with HPLC analyses confirming product formation with over 90% area purity.

Representative Reaction Conditions and Data

Step Reagents/Conditions Outcome/Notes
Pyrimidine formation Enaminone + phenylguanidine, 2-methoxyethanol, microwave, 100–140 °C, 20–45 min Efficient formation of 2-anilino-5-substituted pyrimidines
Methylaminomethyl substitution 5-formylpyrimidine + methylamine, toluene, p-TsOH, reflux with Dean-Stark water removal High conversion to 5-[(methylamino)methyl] derivative
Workup and purification Aqueous acid/base adjustments, dichloromethane extraction Purified compound with >90% HPLC purity

Analytical and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure, with characteristic signals for the methylamino group and aromatic protons.
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity.
  • Chromatographic techniques such as column chromatography and crystallization are employed for purification.

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • The use of acid catalysts and azeotropic removal of water in the methylaminomethylation step drives the reaction to completion and enhances product purity.
  • pH control during workup is critical to avoid degradation and to facilitate efficient extraction.

Summary Table of Key Preparation Methods

Method Aspect Description Reference
Pyrimidine core synthesis Microwave-assisted condensation of enaminones with phenylguanidine in 2-methoxyethanol
Methylaminomethyl introduction Reductive amination in toluene with p-TsOH catalyst and Dean-Stark water removal
Purification techniques Acid/base aqueous workup, dichloromethane extraction, column chromatography, crystallization
Analytical confirmation NMR, HR-MS, HPLC

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is in cancer therapy, particularly targeting mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to this one can inhibit various mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC) .

Case Study:
A study evaluated the efficacy of pyrimidine derivatives against EGFR mutants. The results showed that certain derivatives demonstrated high potency against activating mutations while exhibiting lower toxicity compared to traditional EGFR inhibitors. This suggests that this compound could be developed as a targeted therapy for NSCLC, potentially reducing side effects associated with broader-spectrum EGFR inhibitors .

JAK2 Inhibition

Another area of interest is the compound's potential as a selective inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in myeloproliferative neoplasms (MPNs). A related study highlighted the development of pyrimidine derivatives as selective JAK2 inhibitors, showing promising results with an IC50 value of 5 nM for one derivative .

Data Table: JAK2 Inhibition Potency

CompoundIC50 (nM)Selectivity
A85High
B115Moderate
C330Low

This table illustrates the varying potencies of different compounds in inhibiting JAK2, indicating that further exploration of similar structures may yield effective treatments for diseases like polycythemia vera.

Metal Chelation Therapy

Research has also explored the potential for metal chelation therapy using pyrimidine compounds. These compounds can form complexes with metal ions, which may be beneficial in treating conditions such as Parkinson's disease by reducing metal ion overload .

Case Study:
A study on metal-chelating properties indicated that certain pyrimidine derivatives could effectively bind to copper and iron ions, potentially mitigating neurodegenerative processes associated with metal toxicity .

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy, methylamino) enhance solubility and hydrogen-bonding capacity, while bulky groups (e.g., morpholinosulfonyl) may sterically hinder interactions .
  • Dihedral Angles : The dihedral angle between the pyrimidine ring and the phenyl group at C2 ranges from 11.3° to 28.4° in analogs, influencing molecular planarity and crystal packing .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, N–H⋯N interactions form R₂²(14) ring motifs, whereas C–H⋯O bonds create zigzag chains . The N4⋯N5 distance in 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine is 2.982 Å, longer than in chlorinated analogs (2.940 Å), indicating weaker intramolecular H-bonding .
  • π–π Stacking :
    • Centroid distances of 3.708 Å in fluorinated derivatives stabilize crystal lattices through aromatic interactions .

Biological Activity

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, with the CAS number 944450-95-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with a phenyl group and a methylamino group. Its structure can be represented as follows:

Chemical Structure C12H15N3\text{Chemical Structure }C_{12}H_{15}N_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as a selective inhibitor of certain kinases, particularly Janus kinase 2 (JAK2), which plays a crucial role in various signaling pathways associated with cell proliferation and differentiation .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, it has demonstrated significant inhibitory effects against various bacterial strains. For instance, in vitro assays have shown that derivatives of pyrimidine compounds exhibit activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Bacterial Strain MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25

Antidiabetic Activity

In addition to its antimicrobial properties, preliminary studies have suggested potential antidiabetic effects. The compound was tested using an induced method for diabetic activity, showing promising results compared to standard drugs .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that some derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent .

Case Studies and Research Findings

  • Selective JAK2 Inhibition :
    A study focused on a series of pyrimidine derivatives, including this compound, demonstrated potent JAK2 inhibition with an IC50 value of 5 nM for one derivative, highlighting its potential in treating myeloproliferative neoplasms (MPNs) .
  • Antimicrobial Efficacy :
    In a comparative study, various synthesized pyrimidine derivatives were screened for antibacterial activity using the disc diffusion method. The results indicated that certain compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • In Silico Studies :
    Molecular docking studies have been conducted to evaluate the binding interactions of this compound with target enzymes such as MurD and DNA gyrase. The binding energies obtained suggest favorable interactions that could lead to the development of new antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for preparing 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. A representative approach includes:

  • Step 1: Nucleophilic substitution of a halogenated pyrimidine (e.g., 5-bromo-pyrimidin-2-amine) with methylamine to introduce the methylamino group.
  • Step 2: Subsequent alkylation or reductive amination to attach the phenyl group at the N-position.
  • Purification: High-performance liquid chromatography (HPLC) with gradient elution (e.g., hexane/acetone) or recrystallization from ethanol/water mixtures is used to isolate intermediates. Catalytic systems like Pd(II) acetate and ligand-assisted cross-coupling may enhance yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylamino vs. phenyl group integration).
  • X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups at ~12–28°), intramolecular hydrogen bonds (N–H⋯N), and π-π stacking interactions critical for stability .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 254.1 [M+H]+^+) .

Intermediate: How can researchers design experiments to assess this compound’s biological activity, and what controls are essential?

Methodological Answer:

  • Assay Design:
    • Target Screening: Use enzyme inhibition assays (e.g., acetylcholinesterase) with donepezil as a positive control.
    • Cellular Uptake: Radiolabeled analogs (e.g., 3^3H or 14^14C) track intracellular accumulation.
  • Controls: Include vehicle (DMSO), known inhibitors (e.g., rivastigmine), and cytotoxicity assays (MTT) to distinguish target-specific effects from nonspecific toxicity .

Advanced: What computational strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and reaction barriers for substituent modifications (e.g., trifluoromethyl vs. methoxy groups).
  • Machine Learning (ML): Train models on datasets of pyrimidine derivatives to predict optimal solvent systems (e.g., 2-methyltetrahydrofuran vs. DMF) and catalyst turnover .
  • Reaction Path Analysis: Transition-state sampling identifies bottlenecks (e.g., steric hindrance at the methylamino site) for yield improvement .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Analysis: Compare assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. SH-SY5Y). Variations in protein expression levels may explain discrepancies.
  • Structural Validation: Re-analyze compound purity (HPLC >98%) and stereochemistry (via circular dichroism) to rule out batch-specific artifacts.
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for experimental noise .

Intermediate: What strategies stabilize this compound in aqueous solutions for in vivo studies?

Methodological Answer:

  • Formulation: Use cyclodextrin-based encapsulation or PEGylation to enhance solubility.
  • Buffering: Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 prevents aggregation.
  • Stability Testing: Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) under accelerated conditions (40°C/75% RH) .

Advanced: How do substituent modifications (e.g., fluorination) affect binding affinity in molecular docking studies?

Methodological Answer:

  • Docking Workflow:
    • Protein Preparation: Retrieve target structures (e.g., acetylcholinesterase, PDB ID 4EY7) and optimize protonation states with tools like AutoDock Tools.
    • Free Energy Calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) quantifies ΔG changes. Fluorination at the phenyl ring increases hydrophobic interactions but may reduce solubility .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps.
  • Waste Disposal: Segregate organic waste containing pyrimidine cores for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.